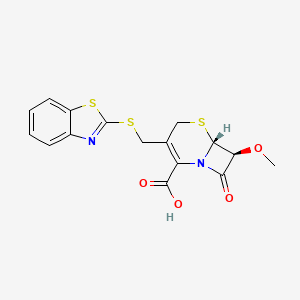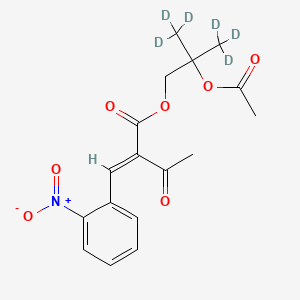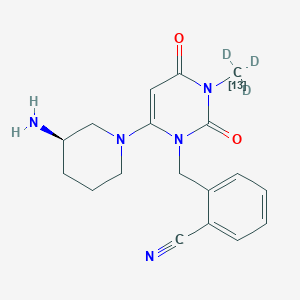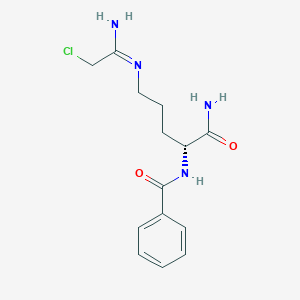
Acid-PEG14-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid-PEG14-t-butyl ester: is a polyethylene glycol (PEG) derivative characterized by the presence of an acid functional group at one end and a t-butyl ester group at the other end. This compound is commonly used as a PEG linker in various biochemical and pharmaceutical applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds with primary amine groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG14-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the t-butyl ester-protected PEG derivative. The terminal carboxylic acid group can be introduced by subsequent hydrolysis under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Acid-PEG14-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Acidic Conditions: Employed for the deprotection of the t-butyl ester group
Major Products:
科学的研究の応用
Acid-PEG14-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker for the synthesis of various PEGylated compounds, enhancing their solubility and stability
Biology: Facilitates the conjugation of PEG moieties to biomolecules such as peptides, proteins, and antibodies, improving their pharmacokinetic properties
Medicine: Employed in the development of advanced drug delivery systems, prodrugs, and bioconjugates, enabling targeted delivery and controlled release of therapeutic agents
Industry: Utilized in the production of PEGylated materials for various industrial applications, including coatings, adhesives, and lubricants
作用機序
The mechanism of action of Acid-PEG14-t-butyl ester involves the formation of stable amide bonds with primary amine groups through the activation of the terminal carboxylic acid group. The hydrophilic PEG spacer increases the solubility of the conjugated biomolecules in aqueous media, enhancing their stability and bioavailability. The t-butyl ester group provides protection during synthesis and can be deprotected under acidic conditions to yield the free carboxylic acid .
類似化合物との比較
- Acid-PEG12-t-butyl ester
- Acid-PEG16-t-butyl ester
- Acid-PEG20-t-butyl ester
Comparison: Acid-PEG14-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives such as Acid-PEG12-t-butyl ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG derivatives like Acid-PEG20-t-butyl ester may provide higher solubility but can introduce additional steric hindrance and complexity in synthesis .
特性
分子式 |
C36H70O18 |
|---|---|
分子量 |
790.9 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H70O18/c1-36(2,3)54-35(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34(37)38/h4-33H2,1-3H3,(H,37,38) |
InChIキー |
OCVPXPPRSHQETN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


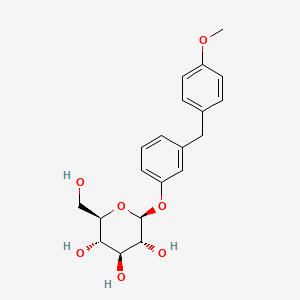
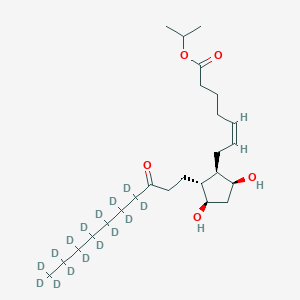

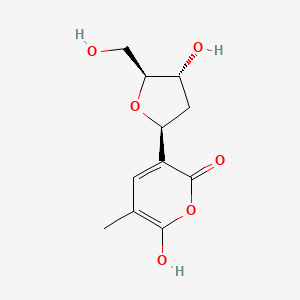
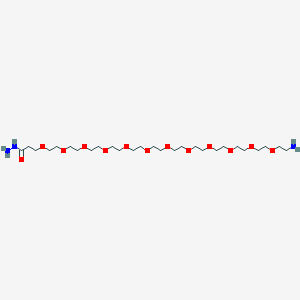
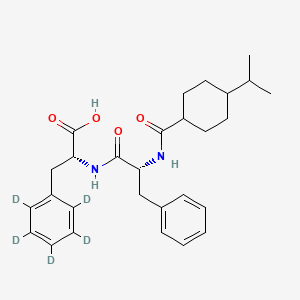

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)

